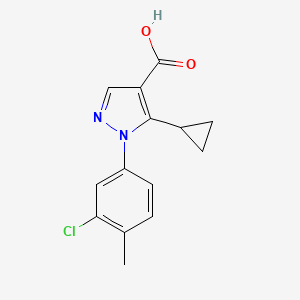

1-(3-chloro-4-methylphenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid

Description

1-(3-Chloro-4-methylphenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid (CAS: 1135055-11-6) is a pyrazole-carboxylic acid derivative featuring a 3-chloro-4-methylphenyl substituent at the 1-position and a cyclopropyl group at the 5-position of the pyrazole ring. This compound has a molecular weight of 265.31 g/mol and is commercially available with a purity of 95% . Its structural uniqueness lies in the combination of halogenated aromatic and small cycloalkyl groups, which may influence its physicochemical properties and biological interactions. The compound is marketed for research purposes, with catalog numbers sc-332533 (250 mg, $197) and sc-332533A (1 g, $399) from Santa Cruz Biotechnology .

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)-5-cyclopropylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-8-2-5-10(6-12(8)15)17-13(9-3-4-9)11(7-16-17)14(18)19/h2,5-7,9H,3-4H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBLWIVUTDZTBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)O)C3CC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-methylphenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions

-

Formation of Pyrazole Ring:

Starting Material: Hydrazine and a β-diketone.

Reaction Conditions: The reaction is usually carried out in an ethanol solvent under reflux conditions to form the pyrazole ring.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the chloro and cyclopropyl groups enhances its binding affinity and specificity.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.

Receptors: It can modulate receptor activity, potentially affecting signal transduction pathways related to pain and inflammation.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Substituent Diversity : The target compound lacks sulfonamido groups present in 77g, 77h, and 8i , which are critical for Keap1 inhibition. Its 3-chloro-4-methylphenyl group contrasts with the methoxy and ethoxycarbonyl groups in the dihydro-pyrazole derivative .

- Molecular Weight : The target compound (265.31 g/mol) is smaller than sulfonamido-containing analogs (e.g., 77g: 498.1 g/mol), suggesting differences in solubility and bioavailability.

Physicochemical and Spectral Properties

- Purity : The target compound (95% purity) and Keap1 inhibitors (>95% purity) meet research-grade standards, whereas other analogs lack reported purity data.

- Spectral Characterization : Keap1 inhibitors are validated via ¹H/¹³C NMR and LC-MS , while the target compound lacks published spectral data.

- Acid-Base Properties : The triazole derivative has a predicted pKa of 2.97 , indicating stronger acidity compared to pyrazole-carboxylic acids, which typically have pKa values near 4–3.

Biological Activity

1-(3-Chloro-4-methylphenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid (CAS No. 1135055-11-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

- Molecular Formula : C₁₄H₁₃ClN₂O₂

- Molecular Weight : 276.72 g/mol

- Structure : The compound features a pyrazole core substituted with a cyclopropyl group and a chloro-methylphenyl moiety, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the realm of cannabinoid receptor modulation. It acts as a partial agonist at the CB1 receptor, which is implicated in various physiological processes including pain modulation and metabolic regulation.

This compound has been shown to interact with the cannabinoid receptors, specifically:

- CB1 Receptor : It demonstrates a significant binding affinity and partial agonistic activity, which suggests potential applications in treating conditions like neuropathic pain and metabolic disorders .

Pharmacological Studies

Recent studies have characterized the pharmacokinetics and pharmacodynamics of this compound:

Case Studies

Several case studies highlight the therapeutic implications of this compound:

- Neuropathic Pain Management : In animal models, treatment with this pyrazole derivative resulted in significant pain relief comparable to standard analgesics but with reduced central nervous system side effects .

- Metabolic Disorders : Preliminary findings suggest that this compound may aid in managing conditions like diabetes and nonalcoholic fatty liver disease by modulating cannabinoid signaling pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrazole core can significantly impact its binding affinity and functional efficacy at cannabinoid receptors. For instance:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. Specifically, 1-(3-chloro-4-methylphenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

This compound has also demonstrated anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation, indicating its potential use in treating conditions like arthritis and other inflammatory disorders .

Agricultural Science

Pesticidal Activity

In agricultural applications, the compound has been evaluated for its pesticidal properties. It has shown effectiveness against a range of pests, including certain species of insects and fungi. The unique structure of the pyrazole ring enhances its biological activity, making it a candidate for developing new pesticides that are both effective and environmentally friendly .

Herbicidal Properties

Additionally, research has indicated that this compound possesses herbicidal activity. It acts by inhibiting specific enzymes involved in plant growth, thereby controlling weed populations without adversely affecting crop yields. This dual action of being both a pesticide and herbicide makes it particularly valuable in integrated pest management strategies .

Material Science

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing advanced polymers. Its chemical properties allow it to participate in various polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties. These materials can be applied in coatings, adhesives, and composites .

Case Studies

Q & A

Basic Questions

Q. What are the optimized synthetic routes for 1-(3-chloro-4-methylphenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclocondensation and hydrolysis. For example, similar pyrazole-carboxylic acid derivatives are synthesized via ester intermediates, followed by hydrolysis under basic conditions . Key steps include monitoring reaction progress using LC-MS (to confirm >95% conversion) and purification via preparative HPLC to isolate the final product with >95% purity . Yield optimization often requires temperature control and stoichiometric adjustments of reagents like DMF-DMA (dimethylformamide dimethyl acetal) .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Structural confirmation relies on 1H/13C NMR to verify substituent environments (e.g., cyclopropyl, chloro-methylphenyl groups) and UPLC-MS/ESI for molecular weight validation (e.g., m/z 498.1 [M+1]+) . Purity is assessed via reversed-phase HPLC with UV detection (λ = 254 nm). For intermediates, unreacted starting materials are identified using TLC or LC-MS .

Advanced Research Questions

Q. What crystallographic methods are suitable for resolving the 3D structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard . Similar pyrazole derivatives (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid) have been resolved with R-factors <0.08, leveraging high-resolution data (d-spacing <0.84 Å) . For twinned crystals, the HKLF 5 format in SHELXL can refine twin laws .

Q. How can researchers investigate its potential as a Keap1-Nrf2 inhibitor?

- Methodological Answer :

- Biochemical Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity to the Keap1 Kelch domain. Competitive displacement assays with FITC-labeled peptides (e.g., Nrf2-derived) are common .

- Cellular Studies : Evaluate Nrf2 activation via luciferase reporter assays in HEK293T cells. Dose-response curves (IC50) and cytotoxicity (CC50) are quantified using CellTiter-Glo .

- Structural Insights : Molecular docking (e.g., Glide SP/XP) into the Keap1 binding pocket, guided by SC-XRD data from analogous inhibitors .

Q. What strategies address discrepancies in biological activity across structural analogs?

- Methodological Answer :

- SAR Analysis : Systematically modify substituents (e.g., cyclopropyl vs. methyl groups) and evaluate activity. For example, replacing the 4-methylphenyl group with a 3-methoxy variant increased Keap1 binding by 3-fold in related compounds .

- Metabolic Stability : Use liver microsomal assays (e.g., human/rat CYP450) to identify metabolic hotspots. Carboxylic acid groups often require prodrug strategies (e.g., ethyl ester prodrugs) to enhance bioavailability .

Q. How can researchers validate its role in oxidative stress modulation?

- Methodological Answer :

- In Vitro : Measure ROS levels in stimulated macrophages (e.g., RAW264.7) using DCFH-DA fluorescence. Compare with controls treated with tert-butyl hydroperoxide (tBHP) .

- In Vivo : Use murine models of inflammation (e.g., LPS-induced sepsis). Quantify Nrf2 target genes (HO-1, NQO1) via qPCR in liver/kidney tissues .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Experimental Design : Perform equilibrium solubility studies in PBS (pH 7.4), DMSO, and ethanol at 25°C. Use nephelometry to detect precipitation thresholds .

- Computational Modeling : Predict logP values via SwissADME or ACD/Labs. For pyrazole-carboxylic acids, experimental logP often exceeds predictions due to intramolecular H-bonding .

Methodological Best Practices

- Synthetic Reproducibility : Use anhydrous conditions for cyclopropane-containing intermediates to avoid ring-opening side reactions .

- Crystallization Tips : Grow single crystals via slow evaporation in ethyl acetate/hexane (1:3). Add a seed crystal if twinning occurs .

- Analytical Cross-Validation : Confirm LC-MS purity with 1H NMR integration of diagnostic peaks (e.g., cyclopropyl CH2 at δ 0.5–1.2 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.